

# Comparative Study of Cerium-140 Labeled Antibodies for Mass Cytometry

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## Compound of Interest

Compound Name: Cerium-140

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This guide provides a comparative analysis of **Cerium-140** ( $^{140}\text{Ce}$ ) labeled antibodies for use in mass cytometry (CyTOF). It is intended to help researchers make informed decisions when including  $^{140}\text{Ce}$  in their antibody panels by comparing its performance characteristics to other commonly used metal isotope labels. This document provides supporting data from various sources and detailed experimental protocols for antibody labeling.

## Introduction to Cerium-140 in Mass Cytometry

Mass cytometry, or CyTOF, is a powerful technology that utilizes antibodies tagged with stable heavy metal isotopes to enable highly multiplexed single-cell analysis. This method overcomes the spectral overlap limitations of traditional fluorescence-based flow cytometry, allowing for the simultaneous measurement of over 40 parameters. The lanthanide series of elements provides a large number of stable isotopes, and **Cerium-140** is one such isotope used for labeling antibodies. However, its performance relative to other metal tags, particularly heavier lanthanides, presents several considerations for experimental design.

## Comparative Analysis of Cerium-140 Labeled Antibodies

The choice of a metal isotope for antibody conjugation in a mass cytometry panel is critical and depends on factors such as the abundance of the target antigen, the sensitivity of the

instrument to the specific metal, and potential sources of signal interference.

## Performance Characteristics

**Cerium-140**, as one of the lighter lanthanide isotopes, has distinct characteristics that differentiate it from heavier lanthanides and other metal tags.

Feature	Cerium-140 ( $^{140}\text{Ce}$ )	Heavier Lanthanides (e.g., $^{169}\text{Tm}$ , $^{176}\text{Yb}$ )	Other Metals (e.g., $^{209}\text{Bi}$ )
Relative Signal Intensity	Lower	Higher ( $^{169}\text{Tm}$ is considered one of the brightest)[1]	Varies
Oxide Formation (M+16 Spillover)	Present and can be significant ( $^{140}\text{Ce}^{16}\text{O}^+$ interferes with $^{156}\text{Gd}^+$ ) [2]	Lower or absent for the heaviest lanthanides[2]	Absent[2]
Background Noise	Can be high and variable, especially in tissue-derived samples[3]	Generally lower	Varies by metal
Suitability for Antigen Abundance	Best for highly abundant antigens due to lower signal intensity[4]	Suitable for low to medium abundance antigens[4]	Dependent on the specific metal's properties
Availability in Commercial Kits	Less common; often requires custom ordering of the isotope[3]	Widely available in commercial antibody labeling kits	Some are available in kits

## Key Considerations for Using Cerium-140

- **Oxide Spillover:** A significant challenge with lighter lanthanides, including **Cerium-140**, is the formation of metal oxides in the argon plasma of the mass cytometer. This "M+16" effect can

cause signal from the  $^{140}\text{Ce}$  channel to spill over into the channel for heavier isotopes, specifically  $^{156}\text{Gd}^+$  ( $140 + 16 = 156$ ).<sup>[2]</sup> This necessitates careful panel design to avoid placing a  $^{140}\text{Ce}$ -labeled antibody in a panel with a  $^{156}\text{Gd}$ -labeled antibody targeting a co-expressed marker.

- **Signal Intensity:** The mass cytometry instrument has lower sensitivity in the lower mass range where  $^{140}\text{Ce}$  resides.<sup>[5]</sup> Consequently,  $^{140}\text{Ce}$  is considered a "dimmer" channel. It is therefore recommended to pair  $^{140}\text{Ce}$  with antibodies against highly expressed antigens to ensure a detectable signal above background.<sup>[4]</sup>
- **Background Noise:** There are reports of higher intrinsic background in the  $^{140}\text{Ce}$  channel, which can be exacerbated in digested tissue samples.<sup>[3]</sup> This can reduce the signal-to-noise ratio and make it difficult to resolve dimly expressed markers. The source of this background can sometimes be environmental contamination.<sup>[4]</sup>

## Experimental Protocols

The following is a detailed methodology for labeling an antibody with a lanthanide isotope such as **Cerium-140**, adapted from the widely used Maxpar® antibody labeling kits.

### Antibody Labeling with a Lanthanide Isotope

Materials:

- Purified, carrier-free antibody (100 µg)
- Maxpar® Antibody Labeling Kit (or equivalent reagents: R-Buffer, C-Buffer, L-Buffer, W-Buffer, and a metal-chelating polymer)
- Lanthanide isotope solution (e.g.,  $^{140}\text{Ce}$ )
- 50 kDa centrifugal filter units
- Microcentrifuge
- Incubator or water bath at 37°C
- Pipettes and filter tips

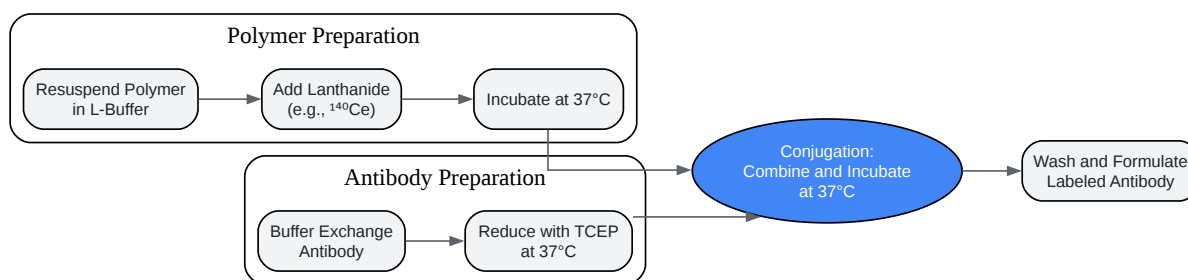
Procedure:

- Polymer Loading with Lanthanide:
  1. Equilibrate the metal-chelating polymer to room temperature.
  2. Resuspend the polymer in 95  $\mu\text{L}$  of L-Buffer.
  3. Add 5  $\mu\text{L}$  of the lanthanide solution (e.g.,  $^{140}\text{Ce}$ ) to the resuspended polymer.
  4. Mix thoroughly by pipetting.
  5. Incubate at 37°C for 30-40 minutes.
- Antibody Reduction:
  1. While the polymer is loading, add 100  $\mu\text{g}$  of the antibody to a 50 kDa centrifugal filter unit.
  2. Add R-Buffer to the filter unit to a total volume of 400  $\mu\text{L}$ .
  3. Centrifuge at 12,000 x g for 10 minutes. Discard the flow-through.
  4. Prepare a 4 mM TCEP solution in R-Buffer.
  5. Add 100  $\mu\text{L}$  of the 4 mM TCEP solution to the antibody in the filter unit.
  6. Incubate at 37°C for 30 minutes.
- Purification of Loaded Polymer and Reduced Antibody:
  1. After their respective incubations, purify both the lanthanide-loaded polymer and the reduced antibody by washing with appropriate buffers (C-Buffer for the polymer, and additional C-Buffer washes for the antibody) using centrifugal filtration.
- Conjugation:
  1. Resuspend the purified lanthanide-loaded polymer in C-Buffer.

2. Transfer the resuspended polymer to the filter unit containing the purified, reduced antibody.
  3. Mix gently by pipetting.
  4. Incubate at 37°C for 1.5 hours.
- Washing and Final Formulation:
    1. Wash the conjugated antibody three times with 400 µL of W-Buffer using the 50 kDa filter unit.
    2. After the final wash, recover the labeled antibody by inverting the filter unit into a clean collection tube and centrifuging at 1,000 x g for 2 minutes.
    3. Determine the antibody concentration and store in an appropriate antibody stabilization buffer at 4°C.

## Visualizations

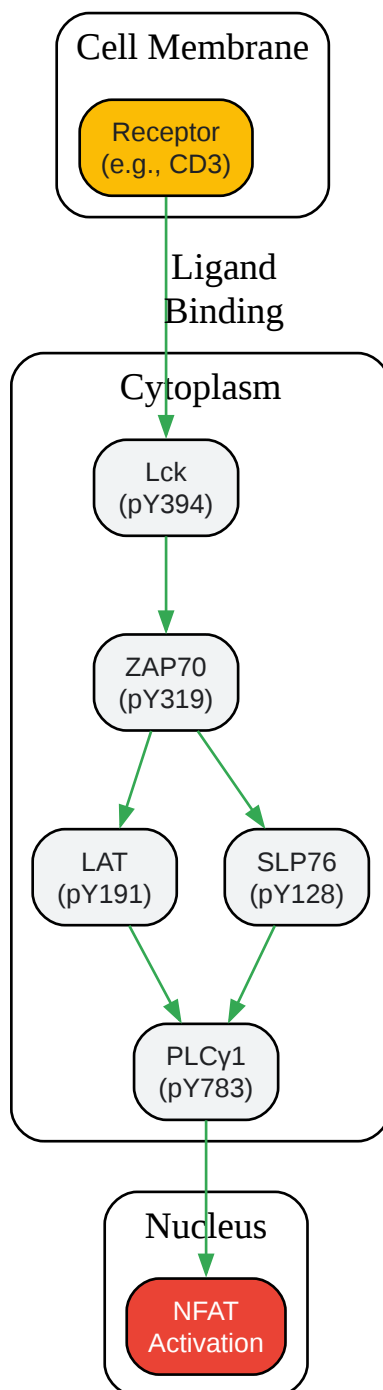
### Experimental Workflow for Antibody Labeling



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Caption: Workflow for labeling an antibody with a lanthanide isotope.

## Example Signaling Pathway Analysis using Mass Cytometry



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Caption: T-cell receptor signaling pathway amenable to CyTOF analysis.

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